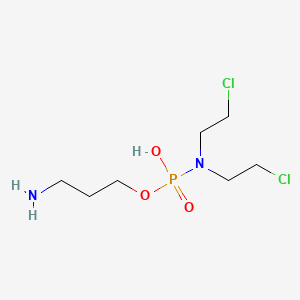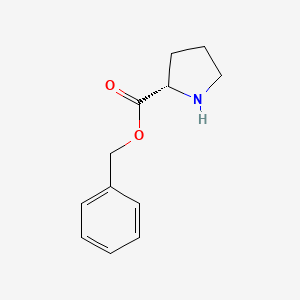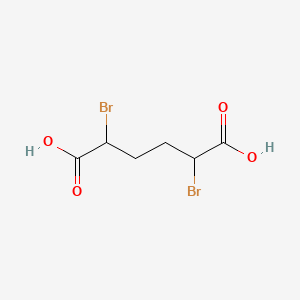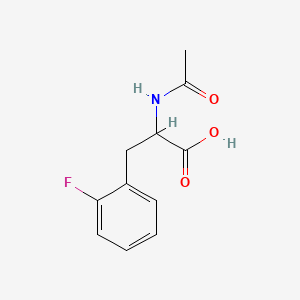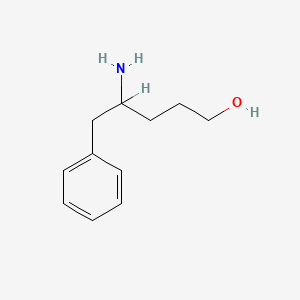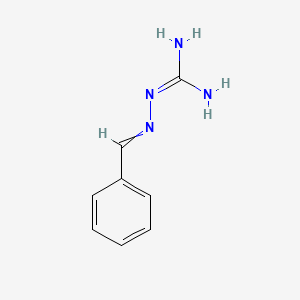
N-(4-Bromophenyl)phthalimide
概要
説明
N-(4-Bromophenyl)phthalimide (NBP) is a synthetic organic compound that has been widely used in scientific research for its various properties and applications. NBP has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Solvation Dynamics in Proteins and Microemulsions
N-(4-Bromophenyl)phthalimide has been used as a solvation probe in the study of protein and microemulsion environments. In a study by Mandal et al. (2002), the solvation dynamics of this compound were analyzed when covalently bound to the protein glutaminyl-tRNA synthetase and within AOT microemulsions. This research provided valuable insights into the behavior of the probe in different solvated environments (Mandal et al., 2002).
Chemical Synthesis and Pharmacological Activities
This compound is synthesized and evaluated for various pharmacological activities. A study by Assis et al. (2014) explored its hypolipidemic and anti-inflammatory properties. This derivative, along with others, showed promise in reducing lipid levels and acting as acute anti-inflammatory agents (Assis et al., 2014).
Anticonvulsant Properties
The anticonvulsant properties of this compound derivatives were investigated by Bailleux et al. (1994). These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, revealing significant insights into their potential therapeutic use in epilepsy (Bailleux et al., 1994).
Material Science Applications
In material science, this compound derivatives are utilized in the synthesis of polyimides. Im and Jung (2000) described the synthesis of high molecular weight polyimides using this compound derivatives, highlighting their improved solubility and thermal stability. This research contributes to the development of advanced materials with specific properties (Im & Jung, 2000).
作用機序
Target of Action
Phthalimides, a class of compounds to which n-(4-bromophenyl)phthalimide belongs, are known to interact with various biological targets .
Mode of Action
Phthalimides are known to undergo reactions with various nucleophiles . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Some phthalimides have been found to exhibit hypolipidemic and anti-inflammatory activities , suggesting that this compound might influence related biochemical pathways.
Pharmacokinetics
The chemical structure of phthalimides suggests that they are hydrophobic, which increases their potential to cross biological membranes in vivo . This could impact the bioavailability of this compound.
Result of Action
Some phthalimides have been found to reduce plasma cholesterol and triglyceride levels , suggesting that this compound might have similar effects.
Action Environment
The alkyl side chains and building block size of phthalimides have been shown to influence many facets of material properties . This suggests that similar factors might influence the action of this compound.
Safety and Hazards
N-(4-Bromophenyl)phthalimide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of ingestion, medical help should be sought immediately .
将来の方向性
N-(4-Bromobutyl)phthalimide can be used to synthesize biologically important N4, N9-disubstituted 4,9-diaminoacridine derivatives, imidazo[4,5-b]pyridine derivatives applicable in the preparation of ketolide antibiotics, and calix4arene and thiacalix4arene-based oxamate ligands . These potential applications suggest that N-(4-Bromophenyl)phthalimide could have a significant role in future pharmaceutical research and development.
生化学分析
Biochemical Properties
N-(4-Bromophenyl)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often result in the inhibition of enzyme activity, which can lead to changes in lipid levels within cells . Additionally, this compound can bind to proteins involved in inflammatory pathways, thereby modulating the inflammatory response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to inflammation and lipid metabolism. For example, in studies involving mouse models, this compound was found to reduce the levels of pro-inflammatory cytokines, thereby mitigating the inflammatory response . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in lipid metabolism and inflammation . These changes can lead to alterations in cellular metabolism, including reduced levels of cholesterol and triglycerides .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of lipases, which are enzymes responsible for breaking down lipids . This inhibition results in decreased lipid levels within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged exposure to this compound has been associated with sustained reductions in lipid levels and persistent anti-inflammatory effects . These long-term effects are likely due to the continued inhibition of enzymes and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing lipid levels and mitigating inflammation . At higher doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes such as lipases and esterases, leading to changes in metabolic flux and metabolite levels . For example, the inhibition of lipase activity by this compound can result in decreased breakdown of lipids, leading to reduced levels of cholesterol and triglycerides . Additionally, this compound can affect the levels of other metabolites involved in inflammatory pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is important for its activity, as it allows the compound to interact with its target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the cytoplasm, where it can inhibit the activity of enzymes involved in lipid metabolism .
特性
IUPAC Name |
2-(4-bromophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQCPYWSXMATIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193146 | |
| Record name | Phthalimide, N-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40101-31-3 | |
| Record name | 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-p-Bromophenylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-P-BROMOPHENYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
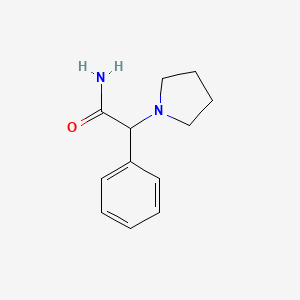


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)


